molecular formula C23H18ClN5O4S B2584710 3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904578-73-0

3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2584710
CAS No.: 904578-73-0
M. Wt: 495.94
InChI Key: FPTQIZKOHMEABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-7-chloro-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. This structure incorporates a benzenesulfonyl group at position 3, a chlorine substituent at position 7, and a 3,5-dimethoxyphenylamine moiety at position 3. Such modifications are designed to enhance pharmacological properties, including solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-10-14(24)8-9-20(19)29-22(26-21)23(27-28-29)34(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQIZKOHMEABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nucleophilic substitution reaction of a triazoloquinazoline derivative with various aryl amines . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and structural features of 3-(benzenesulfonyl)-7-chloro-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be contextualized by comparing it to related compounds, particularly those within the [1,2,3]triazolo[1,5-a]pyrimidine/quinazoline family. Below is a detailed analysis:

Core Structure and Bioisosteric Replacements

  • Thieno-Fused Triazolopyrimidines: Compounds such as thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., 4i, 5n) exhibit superior anticancer activity compared to quinazoline-fused analogs. For instance, 4i demonstrated a mean growth percentage (GP) of 100.20% against Renal Cancer UO-31, while quinazoline derivatives like 6a (a structural analog of the target compound) showed lower activity (GP = 81.85%) .
  • Thieno-fused derivatives benefit from enhanced electronic properties and hydrogen-bonding capacity due to sulfur incorporation .

Substituent Effects

  • Benzenesulfonyl Group: The benzenesulfonyl moiety at position 3 in the target compound distinguishes it from analogs like 6a–c, which lack sulfonyl groups. This substituent may improve solubility and kinase-binding interactions, as sulfonyl groups are known to engage in hydrogen bonding with ATP-binding pockets in kinases .
  • Chlorine and Methoxy Substituents: The 7-chloro and 3,5-dimethoxyphenyl groups enhance lipophilicity and π-π stacking interactions. Similar chloro-substituted derivatives (e.g., 6b, R = Cl) showed marginal improvements in activity over non-halogenated analogs, though still lagging behind thieno-fused compounds .

Mechanistic Insights

  • Kinase Inhibition: Thieno-fused triazolopyrimidines exhibit stronger kinase inhibition due to their planar, electron-deficient cores, which mimic purine scaffolds in ATP. The target compound’s quinazoline core may reduce this mimicry, explaining its lower predicted activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.